molecular formula C17H17F3N4O3S B2568447 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1798032-95-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2568447
CAS RN: 1798032-95-7
M. Wt: 414.4
InChI Key: ZNOPEKWZLGRPAA-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N4O3S and its molecular weight is 414.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Phosphodiesterase Inhibition : A study on the synthesis and cyclic GMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones highlighted specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds, through enzymatic and cellular activity evaluation, demonstrated potential oral antihypertensive activity, with some showing outstanding in vivo activities and good metabolic stabilities (Dumaitre & Dodic, 1996).

  • Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of substituted pyridine derivatives and bipyrazoles, among others, with some showing comparable inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to 5-fluorouracil, a standard in cancer treatment. These compounds were also evaluated for antimicrobial activity, showing promise in this field as well (Riyadh, 2011).

  • Cognitive Impairment Treatment : Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors identified a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound exhibited picomolar inhibitory potency for PDE1 and showed excellent selectivity against other PDE families, demonstrating efficacy in vivo (Li et al., 2016).

  • Anticancer Properties : A study synthesized new series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and evaluated their cytotoxic activity against cancer cell lines. Some compounds showed high growth inhibitory activity, with notable antitumor activity and induced cancer cell apoptosis via caspase-3 dependent pathways (Fares et al., 2014).

Chemical Synthesis and Applications

  • Heterocyclic Synthesis : Studies have explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the versatility of these compounds in generating a wide array of heterocyclic compounds (Farag et al., 2011).

  • Antimicrobial Agents : Research into novel pyrazolo[3,4-d]pyrimidine-based inhibitors of Staphlococcus aureus DNA polymerase III highlighted the potential of these compounds as antimicrobial agents. Structural modifications enhanced both antipolymerase and antimicrobial activities, offering a novel class of antimicrobials against Gram-positive bacteria (Ali et al., 2003).

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-12-9-16-21-10-13(11-24(16)23-12)3-2-8-22-28(25,26)15-6-4-14(5-7-15)27-17(18,19)20/h4-7,9-11,22H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOPEKWZLGRPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

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